![molecular formula C21H15ClFN3O B2419591 2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1798514-88-1](/img/structure/B2419591.png)
2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
PARP Inhibitor Development
The compound closely related to 2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has been utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors show significant potency and efficacy, particularly in cancer therapy. For instance, a compound named A-966492 demonstrated excellent potency against the PARP-1 enzyme and showed promising results in cancer treatment, including melanoma and breast cancer models (Penning et al., 2010).
Imaging Agents for Neurodegenerative Disorders
Research on substituted imidazo[1,2-a]pyridines, which are structurally similar to the specified compound, has led to the development of potential imaging agents for studying peripheral benzodiazepine receptors (PBRs). These agents are useful in the context of neurodegenerative disorders. The study identified compounds with high selectivity and affinity for PBRs, making them suitable for positron emission tomography (PET) imaging (Fookes et al., 2008).
Fluorescent Probe Development
Compounds with benzimidazole structure have been employed in the creation of chemical sensors and fluorescent probes. For example, 2,6-bis(2-benzimidazolyl)pyridine was used as a chemosensor for the detection of fluoride ions, showcasing its potential in environmental and biological monitoring (Chetia & Iyer, 2008).
Synthesis of Pyrido[1,2-A]Benzimidazoles
The synthesis of pyrido[1,2-a]benzimidazoles, compounds related to the one , has been explored for their potential in medicinal and materials chemistry. These compounds have applications in DNA intercalation and solubility, which are crucial in drug development and the study of molecular interactions (Masters et al., 2011).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been associated with a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for their direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Result of Action
Some compounds containing the imidazo[1,2-a]pyridine unit have been found to inhibit collagen prolyl-4-hydroxylase , suggesting potential effects on collagen production.
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods, indicating potential environmental influences on the compound’s synthesis .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O/c1-13-6-5-11-26-12-18(24-20(13)26)14-7-2-3-10-17(14)25-21(27)19-15(22)8-4-9-16(19)23/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOIJMJCUKKQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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